Cas no 1072946-34-9 (4-Cyano-1H-indole-2-boronic Acid)

4-Cyano-1H-indole-2-boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. The presence of both the cyano and boronic acid functional groups on the indole scaffold enhances its reactivity and utility in constructing complex heterocyclic compounds. This compound is particularly valuable in pharmaceutical and agrochemical research, where indole-based structures are prevalent. Its stability under typical reaction conditions and compatibility with various catalysts make it a reliable building block for synthesizing functionalized indoles. Proper handling under inert conditions is recommended to preserve its reactivity.
4-Cyano-1H-indole-2-boronic Acid structure
1072946-34-9 structure
Product Name:4-Cyano-1H-indole-2-boronic Acid
CAS No:1072946-34-9
MF:C7H6BCl3O2
MW:239.29133939743
MDL:MFCD11053802
CID:856285
Update Time:2025-05-21

4-Cyano-1H-indole-2-boronic Acid Chemical and Physical Properties

Names and Identifiers

    • 3,4,5-Trichloro-2-methylphenylboronic acid
    • (3,4,5-trichloro-2-methylphenyl)boronic acid
    • 4-Cyano-1H-indole-2-boronic Acid
    • MDL: MFCD11053802
    • Inchi: 1S/C7H6BCl3O2/c1-3-4(8(12)13)2-5(9)7(11)6(3)10/h2,12-13H,1H3
    • InChI Key: NEKATBSATBTEKT-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=CC(B(O)O)=C1C)Cl)Cl

Computed Properties

  • Exact Mass: 237.95300

Experimental Properties

  • Density: 1.52±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.043 g/l) (25 º C),
  • PSA: 40.46000
  • LogP: 1.63500

4-Cyano-1H-indole-2-boronic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019110676-250mg
(3,4,5-Trichloro-2-methylphenyl)boronic acid
1072946-34-9 95%
250mg
$651.70 2023-09-04
TRC
C998568-2.5mg
4-Cyano-1H-indole-2-boronic Acid
1072946-34-9
2.5mg
$ 50.00 2022-06-06
TRC
C998568-5mg
4-Cyano-1H-indole-2-boronic Acid
1072946-34-9
5mg
$ 70.00 2022-06-06
TRC
C998568-25mg
4-Cyano-1H-indole-2-boronic Acid
1072946-34-9
25mg
$ 295.00 2022-06-06
Ambeed
A442486-1g
(3,4,5-Trichloro-2-methylphenyl)boronic acid
1072946-34-9 96%
1g
$1850.0 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1248812-1g
3,4,5-Trichloro-2-methylphenylboronic acid
1072946-34-9 96%
1g
¥17417.00 2024-08-09
1PlusChem
1P003IV0-250mg
(3,4,5-Trichloro-2-methylphenyl)boronic acid
1072946-34-9 96%
250mg
$1013.00 2025-02-20
1PlusChem
1P003IV0-100mg
(3,4,5-Trichloro-2-methylphenyl)boronic acid
1072946-34-9 96%
100mg
$513.00 2025-02-20
A2B Chem LLC
AB63612-100mg
3,4,5-Trichloro-2-methylphenylboronic acid
1072946-34-9 96%
100mg
$391.00 2024-04-20
A2B Chem LLC
AB63612-250mg
3,4,5-Trichloro-2-methylphenylboronic acid
1072946-34-9 96%
250mg
$771.00 2024-04-20

4-Cyano-1H-indole-2-boronic Acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1072946-34-9)4-Cyano-1H-indole-2-boronic Acid
Order Number:A895560
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:52
Price ($):1665.0
Email:sales@amadischem.com

Additional information on 4-Cyano-1H-indole-2-boronic Acid

4-Cyano-1H-indole-2-boronic Acid: A Versatile Building Block for Pharmaceutical and Material Science

4-Cyano-1H-indole-2-boronic Acid (CAS: 1072946-34-9) is a highly valuable boronic acid derivative that has gained significant attention in recent years due to its unique chemical properties and wide-ranging applications. As a heterocyclic boronic acid compound, it serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry where it's used to create novel drug candidates.

The molecular structure of 4-Cyano-1H-indole-2-boronic Acid combines an indole scaffold with both cyano and boronic acid functional groups, making it exceptionally versatile for Suzuki-Miyaura cross-coupling reactions. This property has made it particularly valuable in medicinal chemistry, where researchers are constantly searching for new small molecule inhibitors and kinase-targeting compounds.

Recent trends in drug discovery have shown increased interest in indole-based pharmaceuticals, with 4-Cyano-1H-indole-2-boronic Acid playing a pivotal role as a building block. The compound's ability to participate in palladium-catalyzed coupling reactions makes it ideal for creating diverse molecular architectures, addressing one of the most common search queries among medicinal chemists: "How to modify indole structures for improved bioactivity?"

In material science, 4-Cyano-1H-indole-2-boronic Acid has shown promise in the development of organic electronic materials. Its conjugated system and functional groups allow for the creation of novel π-conjugated polymers, answering another frequently searched question: "What are the latest boronic acid derivatives for OLED applications?"

The synthesis and handling of 4-Cyano-1H-indole-2-boronic Acid require careful consideration of its boronic acid stability and moisture sensitivity, topics that frequently appear in chemical forums. Proper storage conditions (typically under inert atmosphere at low temperatures) are crucial for maintaining its reactivity, a practical concern often raised by researchers working with boron-containing compounds.

Analytical characterization of 4-Cyano-1H-indole-2-boronic Acid typically involves NMR spectroscopy (particularly 11B NMR for the boronic acid moiety), mass spectrometry, and HPLC purity analysis. These techniques are essential for quality control, addressing common quality assurance questions in fine chemical production.

The pharmaceutical applications of 4-Cyano-1H-indole-2-boronic Acid are particularly exciting, with recent studies exploring its use in developing protein kinase inhibitors and cancer therapeutics. This aligns with current healthcare trends focusing on targeted therapies and personalized medicine, making it a compound of significant interest to both academic and industrial researchers.

From a commercial perspective, the demand for high-purity 4-Cyano-1H-indole-2-boronic Acid has been steadily increasing, driven by growing R&D activities in both pharmaceutical and material science sectors. Suppliers often highlight its batch-to-batch consistency and scalable synthesis as key purchasing considerations, reflecting common buyer concerns in the fine chemicals market.

Environmental and safety considerations for 4-Cyano-1H-indole-2-boronic Acid follow standard laboratory protocols for handling organoboron compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended, addressing common workplace safety queries in chemical laboratories.

The future outlook for 4-Cyano-1H-indole-2-boronic Acid appears promising, with potential applications expanding into bioconjugation chemistry and diagnostic probe development. These emerging uses respond to the growing interest in theranostic agents (therapeutic + diagnostic) in modern medicine, a hot topic in current chemical research.

For researchers considering working with 4-Cyano-1H-indole-2-boronic Acid, understanding its structure-activity relationships and reactivity patterns is crucial. Many literature searches focus on "optimizing reactions with indole boronic acids," reflecting the practical challenges chemists face when incorporating this valuable building block into their synthetic routes.

In conclusion, 4-Cyano-1H-indole-2-boronic Acid (CAS 1072946-34-9) represents a fascinating intersection of pharmaceutical chemistry and material science. Its unique combination of indole core, cyano group, and boronic acid functionality makes it an indispensable tool for modern chemical research, addressing numerous current challenges in drug discovery and advanced materials development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1072946-34-9)4-Cyano-1H-indole-2-boronic Acid
A895560
Purity:99%
Quantity:1g
Price ($):1665.0
Email